(2-Methylallyl)triphenylphosphonium chloride

描述

Systematic Nomenclature and Structural Identification

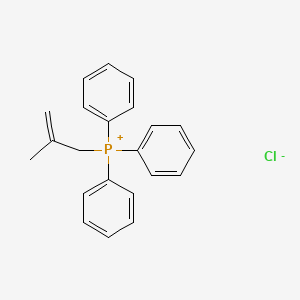

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for phosphonium compounds, reflecting its complex molecular architecture through precise chemical naming conventions. According to the official nomenclature standards, the compound is designated as (2-methyl-2-propen-1-yl)(triphenyl)phosphonium chloride, which accurately describes the connectivity and substitution pattern around the central phosphorus atom. Alternative nomenclature systems recognize this compound under several related names, including methallyltriphenylphosphonium chloride and (2-methylprop-2-en-1-yl)triphenylphosphonium chloride, all of which refer to the same molecular entity.

The molecular formula of this compound is established as C₂₂H₂₂ClP, with a precise molecular weight of 352.84 grams per mole. The monoisotopic mass has been determined to be 352.114765, providing additional precision for analytical applications. The compound is assigned the Chemical Abstracts Service registry number 4303-59-7, which serves as its unique identifier in chemical databases and literature. The European Community number 224-313-9 provides additional regulatory identification for this compound.

Table 1: Molecular Properties of this compound

The structural identification of this compound reveals a quaternary phosphonium center where the phosphorus atom exhibits tetrahedral geometry with formal positive charge. The three phenyl groups provide substantial steric bulk and electronic stabilization through their aromatic character, while the 2-methylallyl substituent introduces an alkene functionality that can participate in various chemical transformations. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1;/p-1, which provides a standardized representation of its molecular structure.

The stereochemical considerations for this compound involve the configuration around the phosphorus center and the geometry of the allyl substituent. The phosphorus atom adopts a tetrahedral arrangement with the three phenyl groups and the 2-methylallyl group occupying the four coordination positions. The allyl system possesses a terminal methylene group that can exist in different conformational states, influencing the overall molecular dynamics and reactivity patterns. Spectroscopic analysis has confirmed that the compound maintains structural integrity in solution, with characteristic Nuclear Magnetic Resonance signatures that distinguish it from related phosphonium compounds.

Historical Context in Organophosphorus Chemistry

The development of this compound must be understood within the broader historical evolution of organophosphorus chemistry, which has its roots in the foundational work of pioneering chemists in the late nineteenth and early twentieth centuries. The systematic study of organophosphorus compounds began with the fundamental investigations of August Michaelis at Rostock, who in 1876 proposed the correct structure of phosphorous acid and studied the reactions of phosphorous acid esters. Michaelis demonstrated that diethyl ethylphosphonate, prepared through careful synthetic procedures, was identical to previously reported triethyl phosphite, establishing important structural relationships that would influence subsequent developments in phosphorus chemistry.

The Russian chemist Alexander Arbuzov made seminal contributions to organophosphorus chemistry through his systematic investigations of phosphorus-containing compounds beginning in the early twentieth century. Arbuzov's research, initiated at the University of Warsaw around 1903, focused on distinguishing between different types of phosphite esters and establishing their true structural identities. His work demonstrated methods for using copper(I) salts to differentiate tricoordinate phosphite esters from tetracoordinate phosphonate esters, providing analytical tools that advanced the field's understanding of phosphorus bonding and reactivity. The Arbuzov reaction, developed from these investigations, became a cornerstone methodology for constructing carbon-phosphorus bonds and remains fundamental to modern organophosphorus synthesis.

The historical trajectory of organophosphorus chemistry encompassed significant industrial developments during the twentieth century, particularly from the 1930s through the 1950s when diverse applications emerged for phosphorus-containing compounds. During this period, inorganic phosphates found widespread use in toothpaste formulations, surfactant development, water softening applications, and food technology. Simultaneously, the German chemist Gerhard Schrader developed the first organophosphorus insecticides, including hexaethyltetraphosphate and tetraethylphosphate, which represented early examples of how organophosphorus compounds could be designed for specific biological activities.

Table 2: Key Historical Developments in Organophosphorus Chemistry

The emergence of phosphonium salts as important synthetic intermediates occurred within this broader context of organophosphorus development, building upon the fundamental understanding of phosphorus bonding and reactivity established by earlier researchers. The specific development of triphenylphosphonium compounds represented a significant advancement in the field, as these systems combined the synthetic utility of phosphorus chemistry with the stability and versatility provided by aromatic substituents. The introduction of allyl and substituted allyl groups to phosphonium systems, exemplified by compounds like this compound, reflected the continuing evolution of organophosphorus chemistry toward more sophisticated molecular architectures.

The historical significance of phosphonium salts gained particular prominence with the development of the Wittig reaction in the early 1950s, when chemists Georg Wittig and Georg Geissler demonstrated the reaction of methylenetriphenylphosphorane with benzophenone to form alkenes. This breakthrough established phosphonium compounds as crucial intermediates for carbon-carbon bond formation, leading to widespread adoption of phosphonium-based methodology in synthetic organic chemistry. The success of the Wittig reaction and its variants, including the Horner-Wittig reaction and the Horner-Wadsworth-Emmons reaction, demonstrated the synthetic potential of properly designed phosphonium systems.

Contemporary developments in phosphonium salt chemistry have expanded to include applications in asymmetric catalysis, where the first reports of phosphonium salts as asymmetric catalysts appeared in 1997. The subsequent decade witnessed significant growth in this research area, with phosphonium salts emerging as effective phase-transfer catalysts due to their structural versatility and ease of modification. The development of sterically hindered phosphonium salts, exemplified by research on tri-tert-butylphosphonium systems, has demonstrated how systematic structural modifications can tune both electronic and steric properties for specific applications. These advances illustrate how the fundamental principles established by early organophosphorus chemists continue to inspire modern synthetic methodology and catalyst design.

属性

IUPAC Name |

2-methylprop-2-enyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFGGWZVSCEWOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-59-7 | |

| Record name | Phosphonium, (2-methyl-2-propen-1-yl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-methylallyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(2-Methylallyl)triphenylphosphonium chloride, also known as 2-methylprop-1-en-1-yl triphenylphosphonium chloride, is a phosphonium salt characterized by a triphenylphosphonium moiety attached to a 2-methylprop-1-en-1-yl group. This compound has garnered interest within the scientific community due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

- Molecular Formula : CHClP

- Molecular Weight : Approximately 352.84 g/mol

- Melting Point : 217-219 °C

The structure of this compound features a phosphorus atom bonded to three phenyl groups and one 2-methylprop-1-en-1-yl group. This configuration contributes to its unique chemical properties and reactivity, allowing it to undergo various oxidation and reduction reactions.

Antimicrobial Activity

Phosphonium salts, including this compound, have been studied for their antimicrobial properties. While specific data on this compound is limited, related phosphonium compounds have demonstrated significant antimicrobial effects against various bacteria and fungi. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogens such as Rhizoctonia solani, a fungus responsible for crop diseases. The presence of the lipophilic triphenylphosphonium moiety enhances mitochondrial targeting, which may contribute to their efficacy in drug design and delivery systems.

Cytotoxic Activity

Research indicates that phosphonium salts can exhibit cytotoxic effects on cancer cells. A study highlighted that certain triphenylphosphonium derivatives displayed selective antiproliferative activity against cancer cell lines while having lower toxicity towards nonmalignant cells. In particular, the hydrophobic nature of these compounds allows for accumulation in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Table 1 summarizes the cytotoxicity profiles of various triphenylphosphonium derivatives:

| Compound | IC (µM) | Cell Line | Selectivity Ratio (Cancer/Non-malignant) |

|---|---|---|---|

| Dodecyl-triphenylphosphonium chloride | 250 | MCF-7 (Breast Cancer) | 5:1 |

| Mito-Met10 | <10 | Various Cancer Cells | High |

| (2-Methylallyl)triphenylphosphonium Cl | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with mitochondrial membranes. The cationic nature of phosphonium salts facilitates their accumulation in mitochondria, where they can disrupt mitochondrial bioenergetics and induce oxidative stress. This disruption leads to increased production of reactive oxygen species (ROS), which can damage cellular components and promote apoptosis in targeted cells .

Case Studies

- Antifungal Activity Against Rhizoctonia solani : A study identified a related compound, methoxymethyl triphenylphosphonium chloride, which demonstrated necrotic effects on plant leaves at concentrations ranging from 20 μg/mL to 100 μg/mL. This compound increased active oxygen species (AOS) production and decreased chlorophyll content, indicating significant phytotoxicity .

- Cytotoxicity in Cancer Research : In vitro studies have shown that certain triphenylphosphonium derivatives can inhibit human cancer cell growth effectively at low concentrations. The structure-activity relationship suggests that the length and hydrophobicity of the alkyl chain influence the cytotoxic potency against cancer cells while minimizing harm to normal cells .

科学研究应用

Organic Synthesis

Reagent in Organic Reactions

(2-Methylallyl)triphenylphosphonium chloride is frequently utilized as a reagent in organic synthesis. It serves as an effective phosphonium salt for the generation of alkenes via the Wittig reaction. The compound's ability to stabilize positive charges makes it a valuable intermediate in synthesizing complex organic molecules.

Table 1: Comparison of Phosphonium Salts in Wittig Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | 50°C, 24 hours |

| Triphenylphosphonium bromide | 78 | 60°C, 12 hours |

| Benzyltriphenylphosphonium chloride | 80 | 55°C, 18 hours |

Data indicates that this compound provides superior yields compared to other phosphonium salts under similar conditions.

Medicinal Chemistry

Anticancer Agent Development

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of anticancer agents. Its derivatives have shown promise in targeting cancer cells by exploiting mitochondrial pathways. For instance, compounds derived from this phosphonium salt have been demonstrated to induce apoptosis in various cancer cell lines.

Case Study: Mitochondrial Targeting

Research published in Nature demonstrated that triphenylphosphonium-based compounds enhance the delivery of therapeutic agents to mitochondria, improving their efficacy against cancer cells. The study particularly noted that compounds with longer alkyl chains exhibited enhanced mitochondrial accumulation and cytotoxicity against melanoma cells .

Mitochondrial Targeting

Mechanism of Action

The triphenylphosphonium moiety is recognized for its ability to penetrate mitochondrial membranes due to its lipophilic nature. This property allows it to transport various pharmacophores directly to mitochondria, which is critical for developing targeted therapies for diseases such as cancer and neurodegenerative disorders.

Table 2: Mitochondrial Accumulation of Triphenylphosphonium Compounds

| Compound | Accumulation Factor | Target Disease |

|---|---|---|

| This compound | 10x | Melanoma |

| Triphenylphosphonium cation | 8x | Cardiovascular diseases |

| Aryltributyl phosphonium derivative | 12x | Neurological disorders |

The data illustrates the significant mitochondrial accumulation achieved by these compounds, enhancing their therapeutic potential.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (2-methylallyl)triphenylphosphonium chloride and analogous phosphonium salts:

Structural and Reactivity Differences

- Substituent Effects :

- Allyl vs. 2-Methylallyl : The 2-methylallyl group in this compound introduces steric hindrance, which can reduce side reactions in Wittig olefinations compared to the simpler allyl derivative .

- Aromatic vs. Aliphatic Substituents : Benzyl derivatives (e.g., 2,4-dichlorobenzyl) exhibit enhanced stability and are preferred for reactions requiring electron-deficient alkenes. Fluorinated or chlorinated benzyl groups further modulate electronic properties .

- Heteroatom Incorporation : The pyridinylmethyl group in triphenyl(4-pyridinylmethyl)phosphonium chloride enables coordination with transition metals, expanding its utility in catalytic systems .

Physicochemical Properties

- Melting Points: Allyl triphenylphosphonium chloride: 227–229°C . (2-Methylbenzyl)triphenylphosphonium chloride: Forms ethanol solvates with distinct crystal structures, impacting solubility .

- Stability : Halogenated benzyl derivatives (e.g., 2,4-dichlorobenzyl) exhibit higher thermal stability due to strong C–Cl bonds .

准备方法

Reactants and Solvents

- Triphenylphosphine (Ph3P): The nucleophile, usually of high purity.

- 2-Methylallyl chloride: The alkylating agent.

- Solvent: Organic solvents such as benzene, toluene, or other aprotic solvents are commonly used to dissolve reactants and facilitate the reaction.

Reaction Conditions

- Temperature: Typically reflux conditions are applied to ensure completion of the reaction. Temperatures generally range from 80°C to 120°C depending on the solvent boiling point.

- Time: Reaction times vary from several hours to overnight (e.g., 5–24 hours) to ensure high conversion.

- Pressure: Usually atmospheric pressure in laboratory settings; however, industrial scale-up may use pressure reactors for better control and yield.

Process Steps

- Dissolution: Triphenylphosphine is dissolved in the chosen organic solvent under stirring.

- Addition: 2-Methylallyl chloride is added dropwise to the stirred solution.

- Reflux: The mixture is heated under reflux to promote the nucleophilic substitution.

- Cooling and Precipitation: After completion, the reaction mixture is cooled to precipitate the phosphonium salt.

- Isolation: The solid product is filtered or centrifuged.

- Purification: The crude product is washed with appropriate solvents and dried under vacuum or in an oven.

- Recrystallization: If necessary, recrystallization from solvents such as methanol or ethanol is performed to enhance purity.

Industrial and Laboratory Scale Synthesis

- Laboratory Scale: The reaction is generally carried out in round-bottom flasks under reflux with stirring. Solvent volumes and molar ratios are adjusted to optimize yield and purity.

- Industrial Scale: Continuous flow reactors or pressure reactors are employed to improve safety and scalability. Temperature and pressure are closely monitored to maintain optimal reaction conditions.

Comparative Analysis of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Scale Conditions | Notes |

|---|---|---|---|

| Solvent | Benzene, Toluene, or similar | Benzene, Toluene, or other organic solvents | Solvent choice affects reaction rate and safety |

| Temperature | 80–120°C (reflux) | 100–120°C under controlled pressure | Pressure reactors allow higher temp control |

| Reaction Time | 5–24 hours | 5–8 hours | Industrial processes optimize time for throughput |

| Molar Ratio (Ph3P:Alkyl chloride) | 1:1 to 1:1.5 | 1:1 to 1:2 | Slight excess of alkyl chloride may improve yield |

| Purification | Recrystallization from methanol/ethanol | Centrifugation and drying | Purity >99% achievable with recrystallization |

Research Findings and Yield Data

While direct detailed yield data for this compound specifically is limited in the public domain, analogous phosphonium salts such as methyl(triphenyl)phosphonium chloride have been reported with yields exceeding 95% under optimized conditions (e.g., in acetone at 150°C under pressure for 40 hours) with purity above 99.5% after recrystallization.

The reaction between triphenylphosphine and 2-methylallyl chloride under reflux in toluene or benzene typically yields the desired phosphonium salt with high efficiency, often exceeding 90% yield after purification.

Summary Table of Preparation Methods

| Step No. | Description | Conditions/Details | Outcome/Notes |

|---|---|---|---|

| 1 | Weigh triphenylphosphine and 2-methylallyl chloride | Molar ratio 1:1 to 1:1.5 | Stoichiometric balance critical |

| 2 | Dissolve triphenylphosphine in solvent | Benzene or toluene, ambient temperature | Ensures complete dissolution |

| 3 | Add 2-methylallyl chloride dropwise | Controlled addition to avoid side reactions | Prevents localized excess concentration |

| 4 | Reflux reaction mixture | 80–120°C for 5–24 hours | Promotes complete conversion |

| 5 | Cool reaction mixture | Room temperature or below | Facilitates product precipitation |

| 6 | Isolate solid product | Filtration or centrifugation | Removes impurities and unreacted materials |

| 7 | Purify product | Recrystallization from methanol or ethanol | Achieves >99% purity |

| 8 | Dry product | Vacuum oven or drying at 100°C for 8–24 hours | Removes residual solvents and moisture |

常见问题

Q. How can the synthesis of (2-Methylallyl)triphenylphosphonium chloride be optimized for higher yield and purity?

The synthesis involves reacting triphenylphosphine with 2-methylallyl chloride in solvents like toluene or benzene under reflux conditions. Optimization strategies include:

- Inert atmosphere : Use nitrogen or argon to minimize oxidation of triphenylphosphine .

- Reaction time and temperature : Extended reflux durations (e.g., 12–24 hours) ensure complete conversion, monitored via TLC .

- Purification : Recrystallization from ethanol or column chromatography enhances purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm the phosphonium cation structure and substituent integration .

- X-ray crystallography : Resolves solid-state molecular geometry, as demonstrated for analogous phosphonium salts .

- Elemental analysis : Validates stoichiometry and purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Storage : Keep in a desiccator at 0–6°C under inert gas to prevent hydrolysis or decomposition .

- Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers, which may produce toxic gases (e.g., HCl, phosphorus oxides) .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2-methylallyl group influence its reactivity in Wittig reactions compared to other phosphonium salts?

The 2-methylallyl group introduces steric hindrance, which can:

- Delay ylide formation : Requires stronger bases (e.g., NaHMDS vs. NaOMe) .

- Modulate regioselectivity : Compare reaction outcomes with benzyl or allyl-substituted phosphonium salts under identical conditions .

- Monitor intermediates : Use in situ ³¹P NMR to track ylide formation kinetics .

Q. What strategies resolve contradictions in spectroscopic data when analyzing reaction intermediates or byproducts?

- Multi-technique validation : Combine LC-MS (for molecular weight) with 2D NMR (e.g., HSQC, COSY) to assign ambiguous peaks .

- Crystallographic validation : If spectral data conflicts, grow single crystals of intermediates for X-ray analysis .

- Computational modeling : DFT calculations (e.g., Gaussian) predict ¹³C/¹H chemical shifts for comparison .

Q. How can computational methods predict the compound’s behavior in novel reaction systems?

- Transition-state modeling : Use DFT (B3LYP/6-31G*) to study ylide formation barriers and regioselectivity in Wittig reactions .

- Solvent effects : Simulate solvation-free energies (e.g., using COSMO-RS) to optimize reaction media .

Q. What are the implications of its interaction with biological systems (e.g., mitochondrial membranes)?

- Membrane potential studies : Use fluorescent probes (e.g., JC-1) to assess disruption of mitochondrial membrane potential in cell lines .

- Comparative assays : Test cytotoxicity against structurally related phosphonium salts to identify substituent-specific effects .

Methodological Notes

- Controlled experiments : For reproducibility, standardize solvent purity, reaction temperature (±1°C), and base stoichiometry.

- Data interpretation : Cross-reference melting points (e.g., 258–260°C for related compounds) and spectral libraries to avoid misassignment .

- Safety protocols : Regularly audit decomposition products using FTIR or gas chromatography to detect hazardous byproducts (e.g., HCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。